molecular formula C9H7F2NO3 B15055785 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole

2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole

Katalognummer: B15055785
Molekulargewicht: 215.15 g/mol
InChI-Schlüssel: ZNVMVKKOOCCRED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry . The presence of difluoromethoxy and methoxy groups in its structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole typically involves the use of difluoromethylation reactions. One common method is the reaction of a suitable precursor with difluorocarbene, which can be generated from difluoromethylating agents such as difluoromethyl phenyl sulfone . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and reduce by-products. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as tetrahydrofuran (THF) and acetonitrile. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Difluoromethoxy)pyridine
  • 2-(Difluoromethoxy)quinoline
  • 2-(Difluoromethoxy)benzoxazine

Uniqueness

Compared to similar compounds, 2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole exhibits unique properties due to the presence of both difluoromethoxy and methoxy groups. These functional groups enhance its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H7F2NO3

Molekulargewicht

215.15 g/mol

IUPAC-Name

2-(difluoromethoxy)-7-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO3/c1-13-6-4-2-3-5-7(6)14-9(12-5)15-8(10)11/h2-4,8H,1H3

InChI-Schlüssel

ZNVMVKKOOCCRED-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1OC(=N2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.